MAO-A Inhibitory Potency vs. Other TIQs
Salsoline demonstrates competitive, stereoselective inhibition of human monoamine oxidase A (MAO-A) with a Ki of 77 µM for the (R)-enantiomer [1]. This potency is significantly lower than that of the structurally related salsolinol (Ki = 31 µM), salsolidine (Ki = 6 µM), and carnegine (Ki = 2 µM), all of which were tested under identical conditions using purified human MAO-A [1]. The 2.5-fold reduction in potency relative to salsolinol correlates with the substitution of the 6,7-dihydroxy moiety in salsolinol for a 7-methoxy group in salsoline, providing a clear structure-activity relationship (SAR) benchmark for TIQ-based MAO-A inhibitor design [1].
| Evidence Dimension | Competitive inhibition constant (Ki) for human MAO-A |
|---|---|
| Target Compound Data | Ki = 77 µM for (R)-salsoline |
| Comparator Or Baseline | Salsolinol: Ki = 31 µM; Salsolidine: Ki = 6 µM; Carnegine: Ki = 2 µM |
| Quantified Difference | 2.5-fold less potent than salsolinol; 12.8-fold less potent than salsolidine; 38.5-fold less potent than carnegine |
| Conditions | Purified human MAO-A, competitive inhibition assay, (R)-enantiomer |
Why This Matters
This quantitative SAR data enables precise selection of Salsoline as a moderate-potency MAO-A inhibitor for studies where complete enzyme blockade is undesirable, and provides a validated benchmark for comparing novel TIQ-based MAO-A inhibitors.
- [1] Bembenek ME, et al. J Med Chem. 1990 Jan;33(1):147-52. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. View Source
